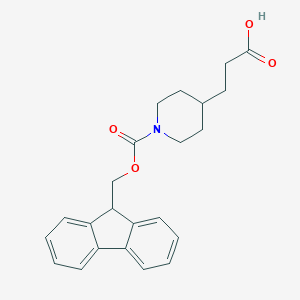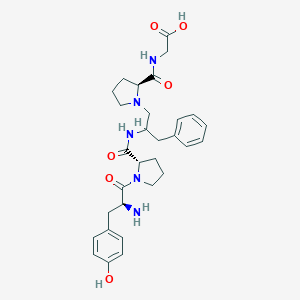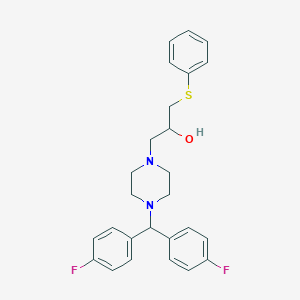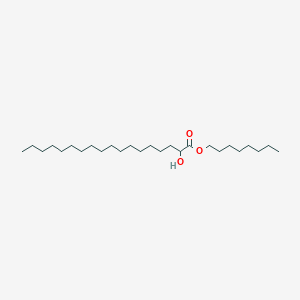
Octyl 2-hydroxyoctadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl 2-hydroxyoctadecanoate (OHO) is a chemical compound that belongs to the family of fatty acid esters. It is commonly used in cosmetics and personal care products due to its emollient and skin conditioning properties. However, OHO has also gained attention in scientific research due to its potential applications in various fields such as drug delivery, nanotechnology, and biosensors.
Mechanism of Action
The mechanism of action of Octyl 2-hydroxyoctadecanoate is not fully understood. However, it is believed that its emollient and skin conditioning properties are due to its ability to penetrate the skin and form a protective barrier on the skin surface. This barrier prevents water loss and improves the skin's moisture content. In drug delivery systems, Octyl 2-hydroxyoctadecanoate acts as a carrier and improves the solubility and bioavailability of the drug.
Biochemical and Physiological Effects:
Octyl 2-hydroxyoctadecanoate has been shown to have anti-inflammatory and antioxidant properties. It has been found to inhibit the production of pro-inflammatory cytokines and reduce the oxidative stress in cells. Moreover, Octyl 2-hydroxyoctadecanoate has been shown to improve the wound healing process by promoting the proliferation of fibroblasts and enhancing the collagen synthesis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Octyl 2-hydroxyoctadecanoate in lab experiments is its biocompatibility and low toxicity. It has been shown to be safe for use in various cell lines and animal models. However, one of the limitations of using Octyl 2-hydroxyoctadecanoate is its high cost compared to other surfactants and carrier materials.
Future Directions
There are several future directions for the use of Octyl 2-hydroxyoctadecanoate in scientific research. One of the potential applications of Octyl 2-hydroxyoctadecanoate is in the development of biosensors for the detection of biomolecules and environmental pollutants. Moreover, Octyl 2-hydroxyoctadecanoate can be used as a carrier for the delivery of gene therapy and vaccines. Furthermore, Octyl 2-hydroxyoctadecanoate can be modified to improve its properties and enhance its performance in various applications.
Conclusion:
In conclusion, Octyl 2-hydroxyoctadecanoate is a promising chemical compound for scientific research due to its unique properties and potential applications in various fields. Its biocompatibility, low toxicity, and ability to improve the solubility and bioavailability of drugs make it a valuable tool for drug delivery systems. Moreover, its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of Octyl 2-hydroxyoctadecanoate and to explore its potential applications in various fields.
Synthesis Methods
Octyl 2-hydroxyoctadecanoate can be synthesized through the esterification reaction between octanol and stearic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The product is then purified through distillation and recrystallization to obtain a pure compound.
Scientific Research Applications
Octyl 2-hydroxyoctadecanoate has been widely used in scientific research due to its unique properties. It has been used as a surfactant in the synthesis of gold nanoparticles for biomedical applications. It has also been used as a coating material for biosensors to improve their sensitivity and selectivity. Moreover, Octyl 2-hydroxyoctadecanoate has been used as a carrier for drug delivery systems due to its biocompatibility and low toxicity.
properties
CAS RN |
148718-35-8 |
|---|---|
Product Name |
Octyl 2-hydroxyoctadecanoate |
Molecular Formula |
C26H52O3 |
Molecular Weight |
412.7 g/mol |
IUPAC Name |
octyl 2-hydroxyoctadecanoate |
InChI |
InChI=1S/C26H52O3/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-21-23-25(27)26(28)29-24-22-20-10-8-6-4-2/h25,27H,3-24H2,1-2H3 |
InChI Key |
XIBVSCQMDQVPNP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCC(C(=O)OCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)OCCCCCCCC)O |
synonyms |
Octyl hydroxystearate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione](/img/structure/B115577.png)
![(2E,4E)-N-[5,6'-Dihydroxy-6'-(2-oxopropyl)spiro[3H-furan-2,2'-4,8-dioxatricyclo[5.1.0.03,5]octane]-4-yl]-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B115579.png)
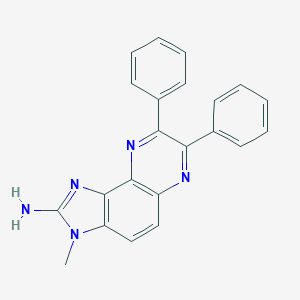
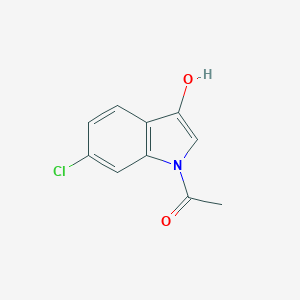
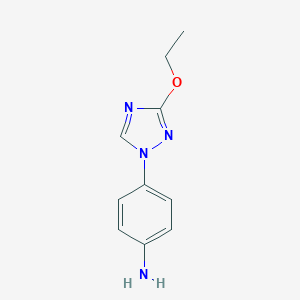

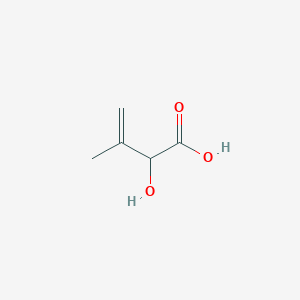
![2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)-](/img/structure/B115598.png)
